2-Fluoro-4-methoxyphenol

Physical Organic Chemistry Medicinal Chemistry Lead Optimization

2-Fluoro-4-methoxyphenol (CAS 167683-93-4) is a substituted fluorinated phenol characterized by a fluorine atom at the ortho position and a methoxy group at the para position relative to the hydroxyl group. This specific substitution pattern confers distinct electronic properties, including a predicted pKa of 8.855 and XLogP of 1.540, differentiating it from non-fluorinated or differently substituted phenolic analogs.

Molecular Formula C7H7FO2
Molecular Weight 142.13 g/mol
CAS No. 167683-93-4
Cat. No. B070217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-methoxyphenol
CAS167683-93-4
Molecular FormulaC7H7FO2
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)F
InChIInChI=1S/C7H7FO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
InChIKeyFCJHBXCQIOVMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-methoxyphenol (CAS 167683-93-4) – Fluorinated Phenolic Building Block for Medicinal Chemistry and Agrochemical Research


2-Fluoro-4-methoxyphenol (CAS 167683-93-4) is a substituted fluorinated phenol characterized by a fluorine atom at the ortho position and a methoxy group at the para position relative to the hydroxyl group . This specific substitution pattern confers distinct electronic properties, including a predicted pKa of 8.855 and XLogP of 1.540, differentiating it from non-fluorinated or differently substituted phenolic analogs . It is primarily utilized as a versatile synthetic intermediate in the development of pharmaceutical candidates, particularly kinase inhibitors and analgesics, as well as in agrochemical research .

Why 2-Fluoro-4-methoxyphenol Cannot Be Replaced by Unsubstituted or Regioisomeric Methoxyphenols


The combination of a fluorine atom at the 2-position and a methoxy group at the 4-position in 2-fluoro-4-methoxyphenol creates a unique electronic and steric environment that cannot be replicated by simple methoxyphenols or other regioisomers. The strong electron-withdrawing effect of the ortho-fluorine significantly lowers the pKa of the phenolic hydroxyl group (8.855) compared to non-fluorinated 4-methoxyphenol (pKa ~10.2), altering its nucleophilicity and hydrogen-bonding capacity in downstream reactions . Furthermore, regioisomers such as 4-fluoro-2-methoxyphenol exhibit different substitution patterns that lead to divergent reactivity and biological target engagement . Generic substitution with a non-fluorinated analog would fundamentally alter the physicochemical properties and, consequently, the performance of any derived pharmacophore or agrochemical lead compound.

Quantifiable Differentiation of 2-Fluoro-4-methoxyphenol Against Structural Analogs


Enhanced Acidity (pKa) of 2-Fluoro-4-methoxyphenol vs. 4-Methoxyphenol

The introduction of a fluorine atom ortho to the phenolic hydroxyl group substantially increases acidity. The predicted pKa of 2-fluoro-4-methoxyphenol is 8.855 , whereas the pKa of its non-fluorinated counterpart, 4-methoxyphenol, is approximately 10.2. This ~1.3 pKa unit difference corresponds to an order of magnitude greater acidity, impacting ionization state at physiological pH and influencing receptor binding and membrane permeability.

Physical Organic Chemistry Medicinal Chemistry Lead Optimization

Increased Lipophilicity (XLogP) of 2-Fluoro-4-methoxyphenol vs. 4-Methoxyphenol

Fluorination at the ortho position increases the compound's lipophilicity relative to its non-fluorinated analog. The calculated XLogP for 2-fluoro-4-methoxyphenol is 1.540 . In comparison, the experimental logP of 4-methoxyphenol is 1.58, but the presence of fluorine often enhances membrane permeability beyond what is predicted by simple logP values due to the unique polar hydrophobicity of the C-F bond [1].

ADME/Tox Drug Design Physicochemical Profiling

Demonstrated Role as Key Intermediate in High-Affinity Kinase Inhibitors

Derivatives of 2-fluoro-4-methoxyphenol have been optimized to achieve potent inhibition of specific kinases. For example, a quinazoline derivative containing the 2-fluoro-4-methoxyphenol moiety has been reported as a kinase inhibitor with an IC50 value of 2.18 nM against its target [1]. While the parent phenol itself is an intermediate, this nanomolar potency in the final drug candidate validates the strategic value of this specific fluorinated building block in structure-activity relationship (SAR) studies.

Kinase Inhibition Medicinal Chemistry Oncology

Precise Physical Specifications (GC Purity, Boiling Point, Density) Enabling Reproducible Synthesis

Reputable vendors provide 2-fluoro-4-methoxyphenol with well-defined, quantifiable physical properties that are critical for reliable process chemistry. The standard commercial specification is a minimum purity of >95.0% as determined by Gas Chromatography (GC) . Key physical constants include a boiling point of 94°C at 4 mmHg, a density of 1.27 g/mL, and a refractive index of approximately 1.52-1.53 [1]. These precise specifications ensure lot-to-lot consistency and predictable reactivity in multi-step synthetic sequences.

Process Chemistry Quality Control Reproducibility

Distinct Reactivity Profile: Intermediate for Trifluoroethoxy-Substituted Benzaldehydes and Nitroacetophenones

2-Fluoro-4-methoxyphenol serves as a direct precursor for synthesizing specific fluorinated intermediates that are not readily accessible from other regioisomers. It has been documented as an intermediate for the synthesis of 2-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde and 4-(2,2,2-trifluoroethoxy)-3'-nitroacetophenone . These specific products are valuable in medicinal chemistry for introducing trifluoroethoxy motifs, which are known to enhance metabolic stability and modulate lipophilicity in drug candidates.

Synthetic Methodology Building Block Late-Stage Functionalization

Defined Research Applications of 2-Fluoro-4-methoxyphenol in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams can procure 2-fluoro-4-methoxyphenol to synthesize and explore SAR around a 2-fluoro-4-methoxyphenyl scaffold. As demonstrated by derivative compounds achieving low nanomolar IC50 values (e.g., 2.18 nM) against kinase targets [1], this building block enables the creation of potent inhibitors. Its defined physicochemical properties (pKa 8.855, XLogP 1.540) allow for rational design to modulate target engagement and ADME properties .

Synthesis of Trifluoroethoxy-Containing Pharmacophores

Process and medicinal chemists can utilize 2-fluoro-4-methoxyphenol as a starting material to access 2-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde and related compounds [1]. The trifluoroethoxy group is a privileged motif for improving metabolic stability. The specific substitution pattern of the starting phenol dictates the regiochemistry of the final product, making this compound an essential procurement item for such synthetic sequences.

Physicochemical Property Modulation in Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, the quantifiable differences in acidity (pKa ~8.9) and lipophilicity (XLogP ~1.5) of 2-fluoro-4-methoxyphenol compared to non-fluorinated analogs make it a valuable fragment for hit evolution [1]. Researchers can purchase this compound to introduce a fragment with enhanced hydrogen-bonding capacity and potential for improved membrane permeability, directly influencing the optimization of fragment hits into lead-like molecules .

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